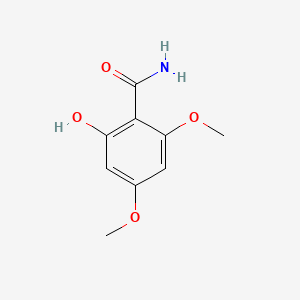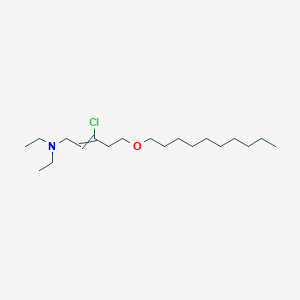![molecular formula C19H19N5O2S2 B14515691 N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-34-5](/img/structure/B14515691.png)
N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that features a guanidine core substituted with two 6-methoxy-1,3-benzothiazol-2-yl groups and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 6-methoxy-1,3-benzothiazole: This can be synthesized from 2-aminothiophenol and methoxyacetic acid under acidic conditions.
Guanidine Core Formation: The guanidine core is formed by reacting cyanamide with an amine, followed by alkylation with ethyl iodide.
Coupling Reaction: The final step involves coupling the 6-methoxy-1,3-benzothiazole with the guanidine core under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole rings.
Reduction: Reduced forms of the guanidine core.
Substitution: Nitrated or halogenated benzothiazole derivatives.
科学的研究の応用
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its benzothiazole moieties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets. The benzothiazole rings can intercalate with DNA, disrupting its function, while the guanidine core can interact with proteins, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)guanidine: Lacks the methoxy and ethyl groups, resulting in different chemical properties.
N,N’-Bis(6-methoxybenzothiazol-2-yl)urea: Similar structure but with a urea core instead of guanidine.
N-Ethyl-N’-phenylguanidine: Contains a phenyl group instead of benzothiazole rings.
Uniqueness
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine is unique due to its combination of benzothiazole rings and guanidine core, which imparts specific chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and potential interactions with biological targets.
特性
CAS番号 |
62540-34-5 |
|---|---|
分子式 |
C19H19N5O2S2 |
分子量 |
413.5 g/mol |
IUPAC名 |
2-ethyl-1,3-bis(6-methoxy-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C19H19N5O2S2/c1-4-20-17(23-18-21-13-7-5-11(25-2)9-15(13)27-18)24-19-22-14-8-6-12(26-3)10-16(14)28-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24) |
InChIキー |
UTVDCAQUZOBEDZ-UHFFFAOYSA-N |
正規SMILES |
CCN=C(NC1=NC2=C(S1)C=C(C=C2)OC)NC3=NC4=C(S3)C=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


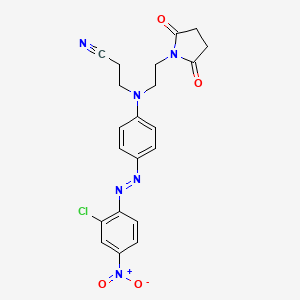
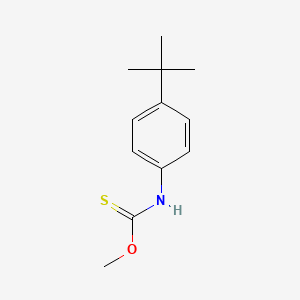
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
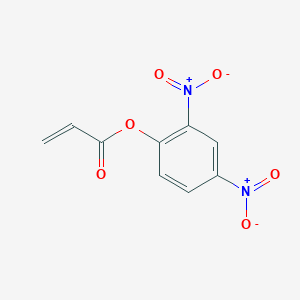

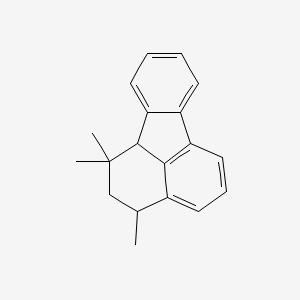

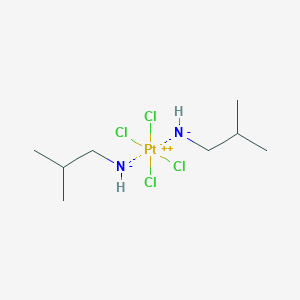
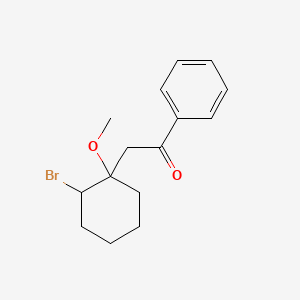
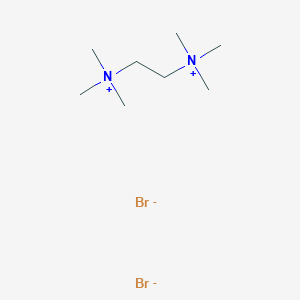
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
